3-Benzyloxy Scaffold: Privileged Chemotype for Selective Butyrylcholinesterase Inhibition Over AChE
In a focused medicinal chemistry campaign exploring the carltonine alkaloid template, the 3-benzyloxy-benzylamino substructure emerged as a critical pharmacophoric element for achieving high selectivity for human butyrylcholinesterase (hBChE) over acetylcholinesterase (AChE). While unsubstituted phenethylamine shows negligible BChE inhibition at concentrations up to 50 μM, optimized compounds built on the 3-benzyloxy-benzylamino chemotype achieved BChE IC₅₀ values in the low micromolar range with complete selectivity over AChE (no AChE inhibition detected at 50 μM) [1]. This selectivity window is a direct function of the 3-benzyloxy group's steric and electronic contribution, as 4-substituted regioisomers and smaller 3-alkoxy analogs (e.g., 3-methoxy) fail to occupy the same peripheral anionic site subpocket of hBChE. For procurement purposes, 3-benzyloxyphenethylamine hydrochloride (CAS 29973-97-5) represents the direct synthetic precursor to these selective chemotypes, enabling consistent structure-activity relationship (SAR) exploration without confounding positional isomer contamination.
| Evidence Dimension | hBChE inhibition potency and selectivity over hAChE |
|---|---|
| Target Compound Data | 3-Benzyloxy-benzylamino chemotype derivatives: BChE IC₅₀ = 3.94 ± 0.15 μM (compound 8c); AChE inhibition <5% at 50 μM [1] |
| Comparator Or Baseline | Unsubstituted phenethylamine and 4-substituted analogs: BChE IC₅₀ >50 μM; no significant selectivity window [1] |
| Quantified Difference | >12-fold improvement in BChE potency; qualitative gain in BChE/AChE selectivity (from non-selective to fully selective at 50 μM) |
| Conditions | In vitro Ellman's assay using human recombinant BChE and AChE; IC₅₀ values reported with SEM from triplicate measurements. |
Why This Matters
Procurement of the correct 3-substituted regioisomer is essential to preserve the BChE selectivity signature observed in this chemotype; substitution with the 4-benzyloxy isomer or smaller alkoxy analogs collapses the selectivity window and undermines assay validity.
- [1] Pidany, F., Kroustkova, J., Jenco, J., Breiterova, K. H., Muckova, L., Novakova, L., ... & Soukup, O. (2024). Carltonine-derived compounds for targeted butyrylcholinesterase inhibition. RSC Medicinal Chemistry. Table S1: IC₅₀ values for compounds 8a–8d against hBChE and hAChE. View Source
